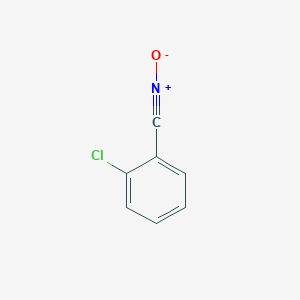

2-Chlorobenzonitrile oxide

Description

Properties

CAS No. |

49660-38-0 |

|---|---|

Molecular Formula |

C7H4ClNO |

Molecular Weight |

153.56 g/mol |

IUPAC Name |

2-chlorobenzonitrile oxide |

InChI |

InChI=1S/C7H4ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4H |

InChI Key |

HIPCWHZXBUDQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#[N+][O-])Cl |

Origin of Product |

United States |

Oxidation of 2 Chlorobenzaldoxime

A significant alternative to the classical halogenation-elimination sequence is the direct oxidation of the corresponding aldoxime, in this case, 2-chlorobenzaldoxime. This approach is advantageous as it circumvents the need for the preparation and isolation of the potentially unstable hydroxamoyl chloride intermediate. Various oxidizing agents have been employed for this transformation.

Hypervalent Iodine Reagents: Reagents such as iodobenzene (B50100) diacetate (DIB) have been shown to efficiently oxidize aldoximes to nitrile oxides. organic-chemistry.orgnih.gov The reaction is typically carried out in a solvent like methanol (B129727), often with a catalytic amount of a protic acid like trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov The in situ generated 2-chlorobenzonitrile (B47944) oxide can then be trapped by a dipolarophile. While specific yield data for the oxidation of 2-chlorobenzaldoxime is not extensively reported, the method has proven effective for a range of substituted benzaldoximes. researchgate.net

Interactive Data Table: Oxidation of Substituted Benzaldoximes with Iodobenzene Diacetate (DIB)

Note: The yields presented are for the corresponding isoxazoline (B3343090) products from the cycloaddition reaction and serve as an indicator of the efficiency of nitrile oxide generation from various substituted benzaldoximes. researchgate.net

tert-Butyl Hypoiodite (t-BuOI): A powerful and versatile reagent for the generation of nitrile oxides from aldoximes is tert-butyl hypoiodite, which is typically prepared in situ from tert-butyl hypochlorite (B82951) and sodium iodide. organic-chemistry.orgnih.gov This method proceeds under mild conditions and has been successfully applied to a variety of aromatic aldoximes. organic-chemistry.org The reaction is believed to proceed through an imidoyl iodide intermediate, which then undergoes elimination to form the nitrile oxide. organic-chemistry.org

Dehydration of O Silylated 2 Chlorobenzohydroxamic Acid

Another innovative approach involves the dehydration of O-silylated hydroxamic acids. nih.govresearchgate.net These precursors are stable, often crystalline, and readily accessible. Treatment of the O-silylated 2-chlorobenzohydroxamic acid with a powerful dehydrating agent, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride), in the presence of a base like triethylamine, would generate 2-chlorobenzonitrile (B47944) oxide under mild conditions. nih.gov This method avoids the use of harsh oxidizing or halogenating agents.

Thermolysis of 2 Chlorobenzohydroxamoyl Halides

Thermal dehydrochlorination of hydroxamoyl chlorides can also lead to the formation of nitrile oxides. illinois.edu This method avoids the need for a base but typically requires elevated temperatures. The precise conditions for the thermolysis of 2-chlorobenzohydroxamoyl chloride to yield the corresponding nitrile oxide would need to be carefully optimized to avoid decomposition and side reactions.

Photochemical Generation

1,3-Dipolar Cycloaddition Reactions of 2-Chlorobenzonitrile Oxide

2-Chlorobenzonitrile oxide readily undergoes [3+2] cycloaddition reactions with a variety of unsaturated compounds, known as dipolarophiles. This process involves the concerted or stepwise addition of the 1,3-dipole to a π-system, leading to the formation of a five-membered ring. The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and selectivity of these cycloadditions through steric and electronic effects.

Cycloadditions with Olefinic Dipolarophiles

The reaction of 2-chlorobenzonitrile oxide with alkenes serves as a primary route for the synthesis of isoxazolines, which are valuable intermediates in organic synthesis.

The [3+2] cycloaddition of 2-chlorobenzonitrile oxide with various olefinic compounds leads to the formation of 3-(2-chlorophenyl)isoxazoline derivatives. For instance, its reaction with o-quinoid structures has been reported to yield 1:1 adducts. d-nb.info The general transformation involves the in situ generation of 2-chlorobenzonitrile oxide from the corresponding hydroximoyl chloride in the presence of a base, followed by its reaction with the alkene.

A variety of olefinic dipolarophiles can be employed in this reaction, ranging from simple alkenes to more complex and functionalized systems. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield of the resulting isoxazolines.

Table 1: Cycloaddition of 2-Chlorobenzonitrile Oxide with Olefinic Dipolarophiles

| Dipolarophile | Product | Yield (%) | Reference |

| Phenanthrenequinone | 1:1 adduct | Not specified | d-nb.info |

| Chrysenequinone | 1:1 adduct | Not specified | d-nb.info |

| Phenanthrenequinonimine | 1:1 adduct | Not specified | d-nb.info |

| Chrysenequinonimine | 1:1 adduct | Not specified | d-nb.info |

| Phenanthrenequinone monoxime | 1:1 adduct | Not specified | d-nb.info |

The regioselectivity of the 1,3-dipolar cycloaddition of 2-chlorobenzonitrile oxide to unsymmetrical alkenes is a critical aspect of these reactions. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the favored regioisomer. researchgate.netmdpi.com Generally, the reaction of monosubstituted and 1,1-disubstituted alkenes with aryl nitrile oxides leads to the formation of 5-substituted and 5,5-disubstituted isoxazolines, respectively. beilstein-journals.org This regiochemical outcome is often rationalized by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. core.ac.uk For many nitrile oxide cycloadditions with alkenes, the dipole-LUMO/dipolarophile-HOMO interaction is dominant. core.ac.uk

In the case of 2-chlorobenzonitrile oxide, both steric and electronic factors arising from the ortho-chloro substituent can influence the regiochemical outcome. Computational studies on related systems, such as the cycloaddition of benzonitrile oxide to β-phosphorylated nitroethenes, have shown that the nature of the substituents on the alkene can significantly alter the preferred regioisomer. mdpi.com

Stereoselectivity is another important feature, particularly in reactions involving cyclic or chiral alkenes. For example, the cycloaddition of benzonitrile oxide to 6,8-dioxabicyclo[3.2.1]oct-3-ene has been shown to proceed with high regio- and face-selectivity, yielding predominantly the exo-adduct. rsc.org This selectivity is attributed to the approach of the nitrile oxide from the less sterically hindered face of the bicyclic alkene. Similarly, cycloadditions to chiral homoallylic alcohols have demonstrated good diastereoselectivity. researchgate.net While specific studies on the stereoselectivity of 2-chlorobenzonitrile oxide with a wide range of chiral alkenes are limited, the general principles of steric approach control are expected to apply.

The electronic nature of the substituents on both the benzonitrile oxide and the olefinic dipolarophile plays a significant role in the reactivity and selectivity of the cycloaddition. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the LUMO, thus enhancing the HOMO-LUMO interaction with the nitrile oxide. wpmucdn.com Conversely, electron-donating groups on the dipolarophile can also participate in these reactions.

The ortho-chloro substituent in 2-chlorobenzonitrile oxide is electron-withdrawing via an inductive effect and can also exert steric hindrance. This can influence the rate of cycloaddition compared to unsubstituted benzonitrile oxide or other isomers like 4-chlorobenzonitrile (B146240) oxide. Theoretical studies on the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile have highlighted the polar nature of the reaction and the influence of solvent on the activation enthalpy. d-nb.info While direct comparative kinetic data for 2-chlorobenzonitrile oxide is scarce in the provided results, it is reasonable to infer that the ortho-chloro group would modulate the electronic properties and steric environment of the nitrile oxide moiety, thereby affecting its reactivity profile.

Cycloadditions with Acetylenic Dipolarophiles

The reaction of 2-chlorobenzonitrile oxide with alkynes is a direct and efficient method for the synthesis of isoxazoles, which are important five-membered aromatic heterocycles with a wide range of biological activities.

The [3+2] cycloaddition of 2-chlorobenzonitrile oxide with terminal and internal alkynes leads to the formation of 3-(2-chlorophenyl)isoxazole (B12103413) derivatives. This reaction is a key step in the synthesis of various substituted isoxazoles. nih.govbeilstein-journals.orgresearchgate.net The process typically involves the in situ generation of the nitrile oxide, which then reacts with the alkyne. The reaction is often highly regioselective, particularly with terminal alkynes, leading to the formation of 3,5-disubstituted isoxazoles. nih.gov

The versatility of this method allows for the synthesis of a wide array of isoxazole (B147169) derivatives by varying the substituents on the alkyne. For instance, sequential [3+2] cycloaddition and cross-coupling reactions have been developed to produce highly substituted isoxazoles. nih.gov

Table 2: Synthesis of Isoxazoles from 2-Chlorobenzonitrile Oxide and Acetylenic Dipolarophiles

| Dipolarophile | Product | Yield (%) | Reference |

| Terminal Alkynes (general) | 3-(2-Chlorophenyl)-5-substituted isoxazoles | Moderate to Excellent | researchgate.net |

| Alkynyldimethylsilyl ethers | 3-(2-Chlorophenyl)-5-(dimethylsilyl)isoxazoles | Not specified | nih.gov |

Cycloadditions with Carbonyl Compounds (e.g., Aldehydes, Ketones)

Formation of Dioxazoles

The cycloaddition of a nitrile oxide to a carbonyl compound, such as an aldehyde, leads to the formation of a 1,4,2-dioxazole (B14750496) ring system. researchgate.netrug.nl Studies involving benzonitrile oxide have demonstrated that these dioxazoles can be synthesized and subsequently undergo base-induced cycloreversion, cleaving the ring to yield a nitrile and a carboxylate anion. researchgate.net This reversibility under specific conditions highlights the dynamic nature of the heterocyclic system. Furthermore, 1,4,2-dioxazoles are not merely stable endpoints; they have been developed as valuable synthetic intermediates. For instance, they can function as efficient N-acyl nitrene equivalents in gold-catalyzed regioselective [3+2] cycloadditions with ynamides, leading to the synthesis of highly functionalized oxazoles. rug.nl

| Dipole | Dipolarophile | Product Class | Reference |

|---|---|---|---|

| Ar-CNO | Aldehyde (R-CHO) | 1,4,2-Dioxazole | researchgate.net |

| Ar-CNO | Ketone (R-CO-R') | 1,4,2-Dioxazole | General Reactivity |

Cycloadditions with Imines and Related Substrates

In addition to carbonyls, 2-chlorobenzonitrile oxide can undergo 1,3-dipolar cycloaddition reactions with the carbon-nitrogen double bond of imines and related substrates. This reaction pathway provides access to nitrogen-containing five-membered heterocycles, specifically oxadiazoline derivatives. The reactivity of the C=N bond as a dipolarophile is generally lower than that of a C=C or C=S bond, but the reaction proceeds effectively to yield the corresponding cycloadducts. fu-berlin.de

Formation of Oxadiazoles

The direct product from the [3+2] cycloaddition of a nitrile oxide with an imine is a Δ⁴-1,2,4-oxadiazoline. The conversion of this non-aromatic heterocycle into a fully aromatic 1,2,4-oxadiazole (B8745197) requires a subsequent oxidation or elimination step to introduce a second double bond into the ring.

While the reaction with imines provides a route to the oxadiazoline core, the synthesis of 1,2,4-oxadiazoles is more frequently and directly achieved via the 1,3-dipolar cycloaddition of nitrile oxides with nitriles (compounds containing a C≡N triple bond). acs.orgorganic-chemistry.org Although the C≡N bond is typically a less reactive dipolarophile, the reaction can be facilitated, for example, through catalysis. acs.org A computational study on the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile, a molecule containing both C=C and C≡N bonds, predicted that the reaction proceeds chemo- and regioselectively at the nitrile group to form a 1,2,4-oxadiazole. tcichemicals.com

Multicomponent Reaction Strategies Incorporating 2-Chlorobenzonitrile Oxide

While 2-chlorobenzonitrile oxide is a well-established reagent in bimolecular 1,3-dipolar cycloadditions, its integration into multicomponent reactions (MCRs) represents a more advanced synthetic strategy. MCRs, which combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and molecular complexity.

Dimerization Pathways of 2-Chlorobenzonitrile Oxide

A characteristic and often competing reaction pathway for nitrile oxides is dimerization, which can be particularly significant in the absence of a sufficiently reactive dipolarophile. This process is a second-order reaction, meaning its rate is highly dependent on the concentration of the nitrile oxide. For aromatic nitrile oxides like 2-chlorobenzonitrile oxide, dimerization is generally slower compared to their aliphatic counterparts, but it remains a critical factor in optimizing reaction conditions for desired cycloaddition outcomes.

Formation of Furoxans (Head-to-Head Dimerization)

The most prevalent mode of dimerization for nitrile oxides leads to the formation of 1,2,5-oxadiazole-2-oxides, commonly known as furoxans. This outcome results from a formal "head-to-head" arrangement of the two nitrile oxide molecules. Extensive mechanistic investigations, including density functional theory (DFT) calculations on para-chlorobenzonitrile oxide, have shown that this transformation is not a concerted pericyclic reaction.

Instead, the dimerization proceeds via a stepwise mechanism involving a dinitrosoalkene intermediate that possesses substantial diradical character. The rate-determining step for this process is the initial formation of the carbon-carbon bond between the two nitrile oxide units. In the case of aromatic nitrile oxides, this step is kinetically hindered because it disrupts the conjugation between the nitrile oxide functional group and the aromatic ring, thus increasing the activation energy. The electronic nature of substituents on the benzene (B151609) ring influences the dimerization rate; a study on various benzonitrile N-oxides demonstrated that electron-withdrawing groups accelerate the reaction, following a Hammett-type relationship. fu-berlin.de

| Finding | Methodology | Conclusion | Reference |

|---|---|---|---|

| Mechanism of Furoxan Formation | Density Functional Theory (DFT) | The reaction is a stepwise process via a dinitrosoalkene diradical intermediate, not a concerted cycloaddition. | |

| Rate-Determining Step | Density Functional Theory (DFT) | The initial C-C bond formation between the two nitrile oxide molecules is the rate-limiting step. | |

| Effect of Substituents on Rate | Kinetic Measurements | Electron-withdrawing groups accelerate dimerization (rate order: m-Cl > p-Cl > H > p-Me > p-OMe). | fu-berlin.de |

Formation of Dioxadiazines

The reaction of nitrile oxides with C-nitroso compounds represents a pathway to the formation of 1,4,2,5-dioxadiazines, which are six-membered heterocyclic rings. This transformation is a [3+3] cycloaddition reaction. While this reaction is a known pathway for nitrile oxides, specific studies detailing the formation of dioxadiazines directly from 2-chlorobenzonitrile oxide are not extensively documented in the literature.

The generalized reaction involves the in situ generation of 2-chlorobenzonitrile oxide, which then reacts with a nitrosoarene. The nitrile oxide acts as the three-atom component in the cycloaddition. The proposed mechanism involves the concerted or stepwise addition of the nitrile oxide to the N=O bond of the nitroso compound.

| Reactant 1 | Reactant 2 | Product Class |

| 2-Chlorobenzonitrile Oxide | Nitrosobenzene | 3,6-diphenyl-1,4,2,5-dioxadiazine (substituted) |

| 2-Chlorobenzonitrile Oxide | 1-Chloro-2-nitrosobenzene | 3,6-bis(2-chlorophenyl)-1,4,2,5-dioxadiazine |

Formation of Oxadiazole N-Oxides

A prominent and often unavoidable reaction of nitrile oxides is their dimerization. This process, a formal [3+2] cycloaddition of two nitrile oxide molecules, leads to the formation of 1,2,5-oxadiazole N-oxides, commonly known as furoxans. rsc.orgnih.govresearchgate.net For 2-chlorobenzonitrile oxide, this dimerization would result in the formation of 3,4-bis(2-chlorophenyl)furoxan.

The dimerization can proceed through two distinct regioisomeric pathways, potentially yielding two different furoxan products. However, the specific substitution on the aromatic ring influences the electronic and steric properties of the nitrile oxide, often leading to a preferred isomer. The mechanism is understood to be a two-step process involving the initial formation of a C-C bond between the carbon atoms of the two nitrile oxide units, followed by N-O bond formation to close the ring. acs.orgacs.org

This reaction is analogous to the well-studied dimerization of the simpler chloronitrile oxide (ClCNO), which yields dichlorofuroxan. acs.orgacs.org The thermal decomposition of furoxans is strongly influenced by their substituents; while some revert to the monomeric nitrile oxides, others, like dichlorofuroxan, decompose via different pathways. acs.org

| Reactant | Product | Common Name |

| 2-Chlorobenzonitrile Oxide (2 eq.) | 3,4-bis(2-chlorophenyl)-1,2,5-oxadiazole N-oxide | bis(2-chlorophenyl)furoxan |

Solid-State Dimerization Phenomena and Crystallographic Studies

Solid-state reactions, including dimerizations, are governed by the principle of topochemical control, where the packing of molecules in the crystal lattice dictates the feasibility and outcome of the reaction. iupac.org For a [2+2] photodimerization to occur in the solid state, for instance, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity (typically less than 4.2 Å). nih.gov

While solid-state dimerization is a known phenomenon for stable unsaturated compounds, its study for highly reactive intermediates like 2-chlorobenzonitrile oxide presents significant challenges. nih.gov Such species are typically generated in solution and react immediately, precluding their isolation and crystallization for solid-state reactivity studies. Consequently, there are no specific crystallographic studies available for monomeric 2-chlorobenzonitrile oxide or detailed reports on its dimerization in the solid state.

A crystallographic study of its stable dimer, 3,4-bis(2-chlorophenyl)furoxan, would involve dissolving the purified compound and growing a single crystal suitable for X-ray diffraction. The analysis would reveal precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions like halogen bonding or π-stacking. Such data provides fundamental insights into the molecule's structure and the forces governing its crystal packing.

Alternative Reaction Pathways

Rearrangement Reactions

Nitrile oxides are known to undergo thermal or photochemical rearrangement to form isocyanates. This reaction, known as the Curtius-type rearrangement, involves the migration of the group attached to the nitrile oxide carbon (in this case, the 2-chlorophenyl group) to the nitrogen atom, with concomitant loss of the oxygen atom from the nitrogen. However, this is a less common description; more accurately, the group migrates from carbon to nitrogen. For 2-chlorobenzonitrile oxide, this rearrangement would yield 2-chlorophenyl isocyanate. This process competes with dimerization and other cycloaddition reactions and is favored at higher temperatures.

Reaction Summary

| Reactant | Product | Reaction Type |

|---|

Nucleophilic Additions

The carbon atom of the nitrile oxide functional group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org These reactions provide a route to various acyclic derivatives. The addition of a nucleophile to the carbon-nitrogen triple bond is a key step. masterorganicchemistry.com

Addition of Amines: Primary and secondary amines add to 2-chlorobenzonitrile oxide to form N-substituted amidoximes. For example, reaction with aniline (B41778) would yield N-phenyl-2-chlorobenzimidamidoxime.

Addition of Alcohols: In the presence of a base or acid catalyst, alcohols can add to nitrile oxides to form hydroximic acid esters. The reaction with methanol (B129727) would yield methyl 2-chlorobenzohydroximate.

Addition of Water: The hydrolysis of nitrile oxides leads to the formation of hydroxamic acids.

These reactions are synthetically useful for converting the nitrile oxide group into other functionalities.

Table of Nucleophilic Addition Reactions

| Nucleophile | Product Class | Example Product with 2-Chlorobenzonitrile Oxide |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Amidoxime | 2-Chloro-N'-hydroxybenzimidamide |

| Aniline (C₆H₅NH₂) | N-Aryl Amidoxime | N'-Hydroxy-N-phenyl-2-chlorobenzimidamide |

| Methanol (CH₃OH) | O-Alkyl Hydroximate | Methyl N-hydroxy-2-chlorobenzenecarboximidate |

Oxidative and Reductive Transformations

The nitrile oxide functional group can undergo both oxidation and reduction, although these reactions are less common than cycloadditions or nucleophilic additions.

Reductive Transformations: The reduction of nitrile oxides can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Amidoximes: Mild reducing agents can reduce the nitrile oxide to the corresponding amidoxime. This transformation is synthetically equivalent to the addition of ammonia followed by tautomerization. For 2-chlorobenzonitrile oxide, this yields 2-chloro-N'-hydroxybenzimidamide. nih.gov

Reduction to Nitriles: Stronger reducing conditions can lead to the deoxygenation of the nitrile oxide, yielding the parent nitrile. In this case, reduction would produce 2-chlorobenzonitrile.

Oxidative Transformations: Nitrile oxides are already in a relatively high oxidation state. Their oxidation is not a common reaction pathway. The precursor for the nitrile oxide, the corresponding aldoxime (2-chlorobenzaldehyde oxime), can be oxidized to generate the nitrile oxide in situ. Further oxidation of the nitrile oxide itself is not a synthetically exploited route and would likely lead to cleavage of the molecule under harsh conditions.

Fundamental Mechanistic Elucidation of Reactions Involving 2-Chlorobenzonitrile Oxide

The mechanistic pathways of reactions involving 2-chlorobenzonitrile oxide, particularly its hallmark [3+2] cycloaddition reactions, are complex and have been the subject of extensive theoretical and experimental investigation. The following sections dissect the fundamental mechanistic principles governing its reactivity.

Role of Zwitterionic Intermediates

The discussion of stepwise mechanisms is intrinsically linked to the role of zwitterionic intermediates. mdpi.com Electron localization function (ELF) analysis classifies nitrile oxides as three-atom components possessing a zwitterionic electronic structure, which predisposes them to participate in zwitterionic-type [3+2] cycloaddition reactions. ias.ac.innih.gov

In a stepwise mechanism, the initial bond formation between the nitrile oxide and the dipolarophile can lead to a transient zwitterionic intermediate. mdpi.com The stability and lifetime of this intermediate are influenced by several factors, including the electronic nature of the reactants, the polarity of the solvent, and the presence of stabilizing substituents. mdpi.comnih.gov Computational studies on the reaction of 4-chlorobenzonitrile oxide, a close structural analog, with β-aminocinnamonitrile characterized the reaction as a zwitterionic type (zw-type). d-nb.infobohrium.com The polar nature of the intermolecular interactions in these reactions supports the potential for a zwitterionic pathway. mdpi.comnih.gov The detection of such intermediates or their subsequent products can provide strong evidence for a stepwise reaction mechanism over a concerted one. mdpi.com

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of 2-chlorobenzonitrile oxide is governed by both kinetic and thermodynamic factors, which can be significantly influenced by reaction conditions. berkeley.edu Zwitterionic reactions are known to be sensitive to changes in the polarity of the reaction environment. mdpi.com

Computational studies provide quantitative insight into these aspects. For the zw-type [3+2] cycloaddition of 4-chlorobenzonitrile oxide, activation enthalpies have been calculated, demonstrating the energy barrier to the reaction. d-nb.infobohrium.com The reaction is found to be exergonic, meaning the products are thermodynamically more stable than the reactants. However, the degree of this thermodynamic favorability can decrease in more polar solvents, a phenomenon attributed to the greater stabilization of the polar reactants compared to the products. d-nb.infobohrium.com

| Medium | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Gas Phase | 11.8 | -40.0 |

| Benzene | 14.2 | -37.1 |

| Methanol | 16.6 | -34.2 |

These data illustrate that while the reaction is thermodynamically favorable in all tested media, the kinetic barrier is lowest in the gas phase and increases with solvent polarity.

Solvent Effects on Reaction Mechanisms, Rates, and Selectivity

The choice of solvent can profoundly impact the reaction rate, mechanism, and selectivity of cycloadditions involving 2-chlorobenzonitrile oxide. wikipedia.org Solvents influence reaction rates by differentially solvating the starting materials and the transition state. wikipedia.orgchemrxiv.org If the transition state is stabilized by the solvent more than the reactants, the reaction rate increases, and vice versa. wikipedia.org

In contrast, some studies on the reaction of benzonitrile oxide with 2-chlorobenzimidazole (B1347102) found that a polar protic solvent like methanol favors the reaction. osi.lv This highlights that the specific nature of both reactants is crucial, and generalizations about solvent effects must be made with caution. The solvent can influence the geometry of the transition state, with studies showing that transition states can be "earlier" (more reactant-like) in polar protic solvents compared to non-polar solvents or the gas phase. osi.lv

Catalytic Influence on Reaction Pathways and Overall Selectivity

While complex metal-based catalysis is a broad area of cycloaddition chemistry, simpler catalytic effects can also significantly influence the reactivity of 2-chlorobenzonitrile oxide. A notable example is the catalytic role of protic solvents.

Although bulk solvent polarity can increase the activation barrier, theoretical studies suggest that the addition of catalytic amounts of a protic solvent, such as methanol, to a non-polar solvent like benzene could be the ideal condition for some reactions. d-nb.infobohrium.com This is because a single protic solvent molecule can form a hydrogen bond with the oxygen atom of the nitrile oxide. This interaction stabilizes the transition state, thereby accelerating the reaction, without the broader decelerating effect of a polar bulk solvent. d-nb.infobohrium.com This specific intermolecular interaction demonstrates a form of catalysis that can enhance reaction rates and influence pathways.

Advanced Spectroscopic Techniques for Mechanistic and Structural Insights

Due to the high reactivity of 2-chlorobenzonitrile oxide, which readily undergoes dimerization or cycloaddition reactions, its direct characterization is often difficult. Consequently, much of its structural and electronic information is inferred from computational studies or by analyzing its stable reaction products.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. For 2-chlorobenzonitrile oxide, the most characteristic feature in its vibrational spectrum is the nitrile oxide functional group (-C≡N⁺-O⁻). This group gives rise to two key stretching vibrations: an intense asymmetric stretch (νₐ) typically found in the 2280–2320 cm⁻¹ region, and a weaker symmetric stretch (νₛ) around 1370–1390 cm⁻¹. The exact positions of these bands are sensitive to the electronic effects of the substituent on the aromatic ring.

While experimental IR spectra of the isolated molecule are challenging to obtain due to its transient nature, Density Functional Theory (DFT) calculations serve as an essential tool for predicting its vibrational frequencies. These computational models allow for the assignment of specific vibrational modes, including those associated with the chlorophenyl ring and the C-Cl bond, providing a theoretical fingerprint that can aid in the identification of the species in complex reaction mixtures.

Table 1: Computationally Predicted Vibrational Frequencies for Aryl Nitrile Oxides Note: Specific experimental or calculated data for 2-chlorobenzonitrile oxide is not available in the reviewed literature. The table below represents typical frequency ranges for related aryl nitrile oxides.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| νₐ(CNO) | 2280 - 2320 | Asymmetric stretch of the nitrile oxide group |

| ν(C-Cl) | 700 - 800 | Stretch of the carbon-chlorine bond |

| Aromatic C-H | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 2-chlorobenzonitrile oxide, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the benzene ring and the nitrile oxide group. These absorptions typically occur in the ultraviolet region.

The precise wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity are influenced by the electronic interplay between the chloro-substituent and the nitrile oxide moiety. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra of such molecules, providing calculated values for λₘₐₓ and oscillator strengths that correspond to the probability of each electronic transition. This theoretical data is invaluable for interpreting experimental results, especially in reaction monitoring where the formation and decay of the nitrile oxide can be tracked spectroscopically.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. However, due to its high reactivity and tendency to dimerize, obtaining a single crystal of monomeric 2-chlorobenzonitrile oxide for XRD analysis is not considered feasible. In the absence of a trapping agent, it rapidly converts into the more stable furoxan, specifically 3,4-bis(2-chlorophenyl)-1,2,5-oxadiazole 2-oxide. XRD analysis of this dimer or of cycloadducts formed in its reactions provides definitive structural proof of its transient existence and reaction pathways.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and structure of materials at the nanoscale. TEM is not applicable for the structural characterization of small, soluble organic molecules like 2-chlorobenzonitrile oxide itself. Its application would be relevant only in the context of studying the morphology of catalysts used in its synthesis or polymeric materials derived from it.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of atoms on a material's surface. This technique is primarily applied to solid materials, particularly catalysts. While XPS is crucial for characterizing the surfaces of heterogeneous catalysts that might be used in the synthesis of 2-chlorobenzonitrile's precursors (e.g., analyzing the oxidation states of vanadium on an alumina (B75360) support), it is not a conventional or suitable method for the direct characterization of a small, transient organic molecule like 2-chlorobenzonitrile oxide in solution or as a pure substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. However, the short lifetime of 2-chlorobenzonitrile oxide makes its direct detection by standard NMR techniques extremely challenging.

The most relevant application of NMR in the study of this compound is for in situ reaction monitoring. In a typical experiment, a stable precursor, such as 2-chlorobenzaldehyde (B119727) oxime, is treated with an oxidizing agent in an NMR tube. By acquiring spectra over time, chemists can monitor the disappearance of the reactant's characteristic signals and the concurrent appearance of signals corresponding to the stable final product (e.g., a cycloadduct or the furoxan dimer). This indirect observation provides kinetic and mechanistic information, confirming the role of the nitrile oxide as an intermediate without directly observing its own NMR signature.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. 2-Chlorobenzonitrile oxide itself is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR can be a vital tool for investigating certain reaction mechanisms involving nitrile oxides. For instance, the dimerization of some aryl nitrile oxides to form furoxans is proposed to proceed through a transient dinitrosoalkene diradical intermediate . EPR spectroscopy, potentially combined with spin-trapping techniques to stabilize the highly reactive radical intermediates, could provide experimental evidence for such a mechanistic pathway. While direct EPR studies on the 2-chlorobenzonitrile oxide system are not prominent in the literature, the technique remains a key potential method for exploring its more complex reaction mechanisms.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the intricacies of molecular structure, reactivity, and reaction mechanisms at the atomic level. For a reactive intermediate like 2-chlorobenzonitrile oxide, theoretical studies are indispensable for understanding its behavior in chemical transformations. These approaches allow researchers to model electronic properties and map out potential energy surfaces, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. analis.com.my It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing the electronic structure and predicting the reactivity of compounds like 2-chlorobenzonitrile oxide. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern the molecule's chemical behavior. analis.com.mymdpi.com The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals like B3LYP often employed for such systems. analis.com.my

These calculations reveal the distribution of electron density within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. By computing properties derived from the electronic structure, DFT serves as the foundation for more advanced theoretical models that explain and predict the outcomes of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the selectivity of reactions. wpmucdn.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energies of these orbitals and the energy gap (ΔE) between them are crucial indicators of a molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For 2-chlorobenzonitrile oxide, FMO analysis can predict its behavior in cycloaddition reactions. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility. wpmucdn.com The relative energies of the frontier orbitals determine whether the nitrile oxide acts as the electron donor (HOMO-controlled) or the electron acceptor (LUMO-controlled). Furthermore, the spatial distribution and coefficients of the HOMO and LUMO at different atomic centers are used to rationalize the regioselectivity of the reaction, predicting which atoms will form new bonds. rsc.org While FMOs are powerful for smaller systems, their delocalized nature in larger molecules can sometimes complicate the identification of specific reactive sites. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Nitrile Oxide System

| Molecular Orbital | Energy (eV) | Role in Reaction |

| HOMO | -9.5 | Nucleophile (electron donor) |

| LUMO | -1.2 | Electrophile (electron acceptor) |

| HOMO-LUMO Gap | 8.3 | Indicator of Chemical Reactivity |

Note: These are representative values to illustrate the concept and are not specific experimental or calculated values for 2-chlorobenzonitrile oxide.

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the mechanisms of organic reactions, including the [3+2] cycloaddition reactions characteristic of nitrile oxides. d-nb.info Unlike FMO theory, which centers on orbital interactions, MEDT posits that changes in electron density, rather than orbital interactions, govern chemical reactivity. A key tool in MEDT is the topological analysis of the Electron Localization Function (ELF), which reveals the specific locations of covalent bonds and lone pairs, providing a detailed picture of the bonding pattern. bohrium.com

In the context of 2-chlorobenzonitrile oxide, MEDT studies can classify it as a zwitterionic three-atom component (TAC). bohrium.com The theory analyzes the Global Electron Density Transfer (GEDT) at the transition state to determine the polar nature of a reaction. researchgate.net For the cycloaddition of a related compound, 4-chlorobenzonitrile oxide, MEDT analysis has shown that the reaction follows a non-concerted, two-stage, one-step mechanism. d-nb.info Such studies provide a nuanced understanding of how new covalent bonds are formed during the reaction, moving beyond the simplified picture of orbital overlap. d-nb.infobohrium.com

Understanding a chemical reaction's mechanism requires identifying the transition states (TSs) and mapping the complete energy profile along the reaction coordinate. researchgate.net Computational methods, particularly DFT, are employed to locate the geometry of transition states—the highest energy point on the reaction path—and calculate their corresponding activation energies. The activation energy (the difference in energy between the reactants and the transition state) is a critical factor determining the reaction rate.

For reactions involving 2-chlorobenzonitrile oxide, such as cycloadditions, theoretical calculations can map out the Potential Energy Surface (PES) for different possible reaction pathways (e.g., different regioisomeric approaches). d-nb.inforesearchgate.net By comparing the activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡) for each path, the most energetically favorable route can be identified. d-nb.info This mapping provides a detailed, step-by-step view of the reaction, revealing whether the mechanism is concerted (one step) or stepwise (involving intermediates) and explaining the observed chemo- and regioselectivity. d-nb.inforesearchgate.net

Conceptual DFT provides a range of reactivity descriptors that quantify the chemical reactivity of a molecule. nih.gov These descriptors are calculated from properties like ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies. researchgate.netnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net

Local reactivity descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org By calculating the values of these descriptors at each atomic site in 2-chlorobenzonitrile oxide, one can predict which atoms are most likely to participate in bond formation. chemrxiv.org For instance, the analysis can pinpoint the carbon and oxygen atoms of the nitrile oxide group as the primary sites of interaction in cycloaddition reactions. rsc.org

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I - A) / 2 | Measures stability and resistance to deformation. |

| Chemical Potential (μ) | -(I + A) / 2 | Governs electron flow between reacting species. |

| Electrophilicity (ω) | μ² / (2η) | Indicates the propensity to act as an electrophile. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling integrates the aforementioned theoretical approaches to construct a comprehensive picture of a reaction mechanism. researchgate.net By simulating the interactions between 2-chlorobenzonitrile oxide and other reactants, these models can elucidate complex reaction pathways that may be difficult to probe experimentally. For example, in the synthesis of 2-chlorobenzonitrile via ammoxidation, DFT computations have been used to suggest that the reaction proceeds through a Mars–van Krevelen (MVK) type of redox mechanism. researchgate.netresearchgate.net

These models can account for environmental effects, such as the role of a solvent, by using implicit or explicit solvent models. mdpi.com The ultimate goal is to build a predictive model that not only explains observed experimental outcomes but can also forecast the behavior of 2-chlorobenzonitrile oxide under different conditions or with novel reactants. This synergy between computational modeling and experimental work is crucial for advancing the understanding and application of this versatile chemical intermediate. rsc.org

Prediction of Chemo-, Regio-, and Stereoselectivity

Computational chemistry has become an indispensable tool for predicting the outcomes of complex organic reactions involving 2-chlorobenzonitrile oxide and its analogs. rsc.org Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are prominent among the theoretical frameworks employed to unravel the chemo-, regio-, and stereoselectivities of reactions such as [3+2] cycloadditions (32CA). researchgate.netnih.govresearchgate.net These computational approaches provide deep insights into reaction mechanisms, transition state geometries, and the electronic factors that govern product formation. nih.govresearchgate.net

In the context of 32CA reactions, chemo-, regio-, and stereochemical issues must be thoroughly understood to harness their full synthetic potential. researchgate.net DFT calculations, for instance at the M06/6-311G(d,p) or B3LYP/6-311++G(d,p) levels of theory, are used to explore the potential energy surfaces of various reaction pathways. researchgate.netresearchgate.net This allows for the identification of the most kinetically and thermodynamically favored products. researchgate.net For example, studies on substituted benzonitrile oxides reacting with multifunctional dipolarophiles have shown that the chemoselective addition of the nitrile oxide across an olefinic bond is often preferred over addition to other functional groups like carbonyls. researchgate.net

The regioselectivity of these reactions is frequently rationalized by analyzing the electronic structure of the reactants. researchgate.net Conceptual DFT-based reactivity indices and Parr functions are employed to identify the most electrophilic and nucleophilic centers within the reacting molecules. researchgate.netmdpi.com This analysis helps predict which atoms will form new bonds, thereby determining the orientation of the cycloaddition. researchgate.net For instance, in the reaction between 4-chlorobenzonitrile oxide (a close analog of 2-chlorobenzonitrile oxide) and β-aminocinnamonitrile, MEDT studies predicted total chemo- and regioselectivity, leading to the formation of a single 1,2,4-oxadiazole product. d-nb.infobohrium.com The reaction is characterized as a zwitterionic-type (zw-type) process, which proceeds via a non-concerted two-stage, one-step mechanism. d-nb.info

Stereoselectivity, particularly in reactions with prochiral centers, is determined by the relative activation energies of the transition states leading to different stereoisomers. researchgate.net Computational modeling can precisely calculate these energy differences, revealing that factors such as the electronic nature of substituents on the reactants can be the predominant factor affecting the stereochemical outcome. researchgate.net In some cases, the electronic and steric nature of substituents on the nitrile oxide itself does not alter the preferred reaction pathway. researchgate.net

The table below summarizes key parameters and findings from computational studies on the selectivity of reactions involving chlorobenzonitrile oxides and related compounds.

| Reaction / System | Computational Method | Key Selectivity Finding | Governing Factor |

|---|---|---|---|

| 4-Chlorobenzonitrile oxide + β-Aminocinnamonitrile | MEDT at MPWB1K/6-311G(d,p) | Total chemo- and regioselectivity for 1,2,4-oxadiazole formation. d-nb.infobohrium.com | Zwitterionic-type mechanism, favored transition state. d-nb.info |

| Benzonitrile oxides + Nitroethene | DFT | Fully regioselective, yielding 3-aryl-5-nitroisoxazolines. nih.gov | Polar, one-step asynchronous mechanism. nih.gov |

| Nitrile oxides + 5,5-dimethyl-3-methylene-2-pyrrolidinone | DFT at M06/6-311G(d,p) | Chemoselective addition to the olefinic bond. researchgate.net | Kinetic and thermodynamic favorability. researchgate.net |

| Substituted Benzonitrile oxide + Arylacetylenes | Kinetic Experiments | Reaction rate is influenced by substituents on arylacetylene. | Electronic effects of substituents. |

Investigation of Non-Covalent Interactions and Hydrogen Bonding Effects

Non-covalent interactions (NCIs), though individually weak, play a crucial role in dictating the structure, stability, and reactivity of molecular systems. escholarship.orgnih.gov In the study of 2-chlorobenzonitrile oxide, computational methods are vital for visualizing and quantifying the impact of NCIs like hydrogen bonds, van der Waals forces, and steric repulsion. nih.govresearchgate.net Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) index allow for the identification and characterization of these interactions in real space. researchgate.netmdpi.com

The NCI-RDG method is particularly powerful as it is based on the electron density and its derivatives, providing a visual representation of NCI regions. nih.govmdpi.com These visualizations typically use color-coded isosurfaces, where different colors signify the nature and strength of the interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak van der Waals interactions; and red for strong repulsive interactions (steric clashes). nih.gov

Hydrogen bonding has been identified as a particularly significant factor influencing the reactivity and selectivity of chlorobenzonitrile oxides in cycloaddition reactions. d-nb.infobohrium.com Computational studies on the reaction of 4-chlorobenzonitrile oxide revealed that the most energetically favored transition state is stabilized by an intramolecular hydrogen bond between an amine group on the dipolarophile and the oxygen atom of the nitrile oxide. d-nb.infobohrium.com This stabilizing interaction lowers the activation energy of the reaction, thereby directing its course. d-nb.info

Furthermore, the effect of the solvent environment, especially the role of protic solvents capable of forming hydrogen bonds, has been computationally modeled. d-nb.infonih.gov The inclusion of an explicit methanol molecule forming an intermolecular hydrogen bond with the oxygen atom of 4-chlorobenzonitrile oxide was shown to further favor the reaction. d-nb.infobohrium.com This dual hydrogen bonding—one intramolecular and one intermolecular—enhances the acceleration of the cycloaddition. bohrium.com Such findings suggest that the optimal experimental conditions for these reactions may involve using a non-polar solvent with catalytic amounts of a protic solvent to facilitate these crucial hydrogen bonding interactions. d-nb.infobohrium.com The study of hydrogen bond geometry and dynamics is also critical, as the characteristic blueshift observed in the vibrational spectra of nitriles upon hydrogen bonding is dictated by the bond's distance and angle. chemrxiv.org

The table below details the types of non-covalent interactions investigated in reactions involving chlorobenzonitrile oxide and their computed effects.

| System | Interaction Type | Computational Tool | Observed Effect |

|---|---|---|---|

| 4-Chlorobenzonitrile oxide + β-Aminocinnamonitrile Transition State | Intramolecular Hydrogen Bond (-NH₂···O) | MEDT | Stabilizes the transition state, favoring the reaction pathway. d-nb.infobohrium.com |

| 4-Chlorobenzonitrile oxide + β-Aminocinnamonitrile + Methanol | Intermolecular Hydrogen Bond (MeOH···O) | MEDT | Enhances the reaction rate by further stabilizing the transition state. d-nb.infobohrium.com |

| General Molecular Complexes | van der Waals, Steric Repulsion | NCI-RDG Index | Allows visualization and characterization of weak attractive and repulsive forces. nih.gov |

| Acetonitrile/Hydrogen Iodide Dimer | Hydrogen Bonding vs. Halogen Bonding | MP2, CCSD(T) | Characterizes competing non-covalent interactions and their energetic balance. nsf.govresearchgate.net |

Applications and Broader Impact in Synthetic Chemistry

Role as a Key Synthetic Building Block in Complex Molecule Construction

2-Chlorobenzonitrile (B47944) oxide functions as a potent C-N-O building block, primarily enabling the introduction of a 2-chlorophenyl group adjacent to a newly formed heterocyclic ring. While its precursor, 2-chlorobenzonitrile, is a stable intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals, the true synthetic potential is unlocked upon its conversion to the nitrile oxide. chemicalbook.comanshulchemicals.com The transformation into 2-chlorobenzonitrile oxide converts a simple aromatic nitrile into a highly reactive 1,3-dipole, poised for the construction of more complex, five-membered ring systems. researchgate.net

Contributions to Advanced Heterocyclic Synthesis via 1,3-Dipolar Cycloadditions

The most profound contribution of 2-chlorobenzonitrile oxide to synthetic chemistry is its participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, the nitrile oxide (the 1,3-dipole) reacts with a dipolarophile, typically an alkene or an alkyne, to stereospecifically and often regioselectively form a five-membered heterocycle. chesci.com This reaction is a cornerstone of heterocyclic chemistry due to its high efficiency and atom economy.

When 2-chlorobenzonitrile oxide reacts with an alkene, it forms a 3-(2-chlorophenyl)-isoxazoline. Reaction with an alkyne yields a 3-(2-chlorophenyl)-isoxazole. youtube.com These heterocyclic cores are present in a wide array of biologically active compounds. The regioselectivity of the reaction—determining which carbon of the alkene or alkyne bonds to the oxygen of the nitrile oxide—is governed by steric and electronic factors, which can often be predicted by frontier molecular orbital (FMO) theory. chesci.com

The intramolecular version of this reaction, the Intramolecular Nitrile Oxide Cycloaddition (INOC), is particularly powerful for the rapid assembly of complex, fused bicyclic and polycyclic systems from linear precursors. researchgate.netnih.gov

| Dipolarophile | Reaction Type | Resulting Heterocyclic Core |

| Ethylene | [3+2] Cycloaddition | 3-(2-chlorophenyl)isoxazolidine |

| Phenylacetylene | [3+2] Cycloaddition | 3-(2-chlorophenyl)-5-phenylisoxazole |

| Propene | [3+2] Cycloaddition | 3-(2-chlorophenyl)-5-methylisoxazoline |

| Methyl acrylate | [3+2] Cycloaddition | 3-(2-chlorophenyl)-5-carbomethoxyisoxazoline |

Integration into Modern Synthetic Methodologies

The utility of 2-chlorobenzonitrile oxide has been enhanced by its integration into modern synthetic platforms that improve efficiency, safety, and scalability.

Solid-phase organic synthesis (SPOS) offers significant advantages for library construction and purification. Nitrile oxide chemistry has been successfully adapted to this platform. In one strategy, a precursor molecule is attached to a polymer support, after which the nitrile oxide is generated on the solid phase. acs.orgnih.gov For example, an aldoxime can be anchored to a resin and then oxidized in situ using reagents like N-bromosuccinimide (NBS) to form the resin-bound nitrile oxide. acs.org This reactive intermediate can then undergo an intramolecular cycloaddition with a tethered dipolarophile or be treated with a dipolarophile in solution. acs.orgacs.org This approach prevents the premature dimerization of the nitrile oxide and simplifies purification, as excess reagents and byproducts are simply washed away from the resin-bound product.

Flow chemistry provides an ideal environment for handling reactive and unstable intermediates like nitrile oxides. The high surface-area-to-volume ratio of microreactors allows for precise temperature control and rapid mixing. A common synthetic challenge with nitrile oxides is their tendency to dimerize to form furoxans, reducing the yield of the desired cycloaddition product. rsc.org In a flow system, a precursor to 2-chlorobenzonitrile oxide (e.g., 2-chlorobenzohydroxamoyl chloride) can be streamed into a reactor where it is mixed with a base to trigger dehydrohalogenation, generating the nitrile oxide. This stream can immediately converge with a separate stream containing the dipolarophile in a second reactor, allowing the cycloaddition to occur instantly. The residence time can be tuned to be shorter than the half-life of dimerization, maximizing the yield of the desired heterocyclic product and enabling safer, scalable production.

While 1,3-dipolar cycloadditions often proceed under thermal conditions, the development of catalytic methods has expanded their scope and provided control over selectivity. Lewis acids are effective catalysts for these reactions. rsc.org A Lewis acid, such as a magnesium(II) or nickel(II) complex, can coordinate to the dipolarophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgacs.org This reduces the HOMO-LUMO energy gap between the nitrile oxide and the dipolarophile, accelerating the rate of cycloaddition.

Furthermore, the use of chiral Lewis acid catalysts has enabled the development of asymmetric 1,3-dipolar cycloadditions. acs.org These catalysts create a chiral environment around the reactants, directing the cycloaddition to proceed with high enantioselectivity. This allows for the synthesis of specific stereoisomers of isoxazolines, which is crucial for the development of chiral drugs. Acid catalysts, such as boron trifluoride etherate, have also been shown to accelerate the formation of nitrile oxides and their subsequent cycloaddition to alkynes. mdpi.com

Retrosynthetic Analysis Pathways Involving 2-Chlorobenzonitrile Oxide

In the context of retrosynthesis—the art of deconstructing a target molecule to identify simple starting materials—the 1,3-dipolar cycloaddition is a powerful and reliable transformation. When a complex target molecule contains an isoxazole (B147169) or isoxazoline (B3343090) ring bearing a 2-chlorophenyl group at the 3-position, a logical retrosynthetic disconnection involves breaking the two bonds formed during the cycloaddition.

This disconnection simplifies the five-membered heterocycle back to two key fragments: 2-chlorobenzonitrile oxide and the corresponding alkene or alkyne dipolarophile. This strategic step transforms a relatively complex heterocyclic portion of the molecule into two simpler, more manageable precursors. The 2-chlorobenzonitrile oxide itself can be further disconnected to its stable precursor, 2-chlorobenzaldoxime, which is readily prepared from 2-chlorobenzaldehyde (B119727). This pathway provides a clear and efficient route for planning the synthesis of a wide range of complex molecules.

Retrosynthetic Analysis of a Substituted Isoxazole

A retrosynthetic pathway for a 3-(2-chlorophenyl)-5-substituted isoxazole. The key disconnection breaks the isoxazole ring via a [3+2] cycloreversion, yielding 2-chlorobenzonitrile oxide and a terminal alkyne. The nitrile oxide is further simplified to its stable precursor, 2-chlorobenzaldoxime.

Future Directions and Emerging Research Avenues

Exploration of Novel Dipolarophiles and Reactivity Modes

A primary avenue for future research lies in broadening the scope of dipolarophiles that can react with 2-chlorobenzonitrile (B47944) oxide. While traditional alkenes and alkynes are common reaction partners, the exploration of more complex and unconventional dipolarophiles is unlocking new synthetic possibilities. youtube.comresearchgate.net Research is increasingly focused on using functionally rich or strained molecules to access unique heterocyclic scaffolds.

Key research trends include:

Strained Alkenes and Alkynes: The use of strained systems, such as cyclopropenes or cyclooctynes, can dramatically accelerate reaction rates, enabling catalyst-free "click" reactions at room temperature. maynoothuniversity.ie

Heterocyclic Dipolarophiles: Employing heterocycles, such as derivatives of furan, pyrrole, or even other isoxazoles, as dipolarophiles can lead to the rapid assembly of complex, fused polycyclic systems.

Allenes and Ketenes: These cumulated double-bond systems offer alternative reaction pathways and can lead to the formation of functionalized isoxazolines with exocyclic double bonds, which are valuable for further synthetic transformations.

Diversity-Oriented Synthesis (DOS): Strategic use of multifunctional dipolarophiles, such as those containing both amino and maleimide (B117702) groups, allows for subsequent transformations of the initial cycloadducts, generating molecular diversity from a common intermediate. mdpi.com

These explorations are not only expanding the library of accessible molecules but are also providing deeper insights into the fundamental reactivity of nitrile oxides.

Table 1: Emerging Dipolarophile Classes for Nitrile Oxide Cycloaddition

| Dipolarophile Class | Resulting Structure/Application | Research Focus |

| Strained Alkynes (e.g., cyclooctyne) | Rapid, catalyst-free bioconjugation | Bio-inspired synthesis, "Click Chemistry" maynoothuniversity.iemaynoothuniversity.ie |

| Functionalized Heterocycles | Fused polycyclic systems | Natural product synthesis, Medicinal chemistry |

| Allenes | Isoxazolines with exocyclic double bonds | Versatile synthetic intermediates |

| Multi-functional molecules | Diverse molecular scaffolds | Diversity-Oriented Synthesis (DOS) mdpi.com |

Development of Asymmetric and Enantioselective Transformations

Achieving control over stereochemistry is a paramount goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. uwindsor.ca For 2-chlorobenzonitrile oxide, the development of asymmetric and enantioselective cycloaddition reactions is a burgeoning field of intense investigation. The objective is to produce chiral isoxazoline (B3343090) products with a high degree of enantiomeric excess (ee) from achiral starting materials. du.ac.in

Current strategies being explored include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can effectively direct the facial selectivity of the nitrile oxide's approach. The auxiliary is typically removed in a subsequent step. york.ac.uk

Chiral Catalysts: The use of chiral Lewis acids or other catalysts can create a chiral environment around the reactants, influencing the transition state of the cycloaddition and favoring the formation of one enantiomer over the other.

Substrate Control: For intramolecular nitrile oxide cycloadditions (INOC), existing stereocenters within the molecule can direct the stereochemical outcome of the ring formation, providing a powerful method for constructing complex polycyclic systems with defined stereochemistry. nau.edu

The successful development of these methods will elevate the utility of 2-chlorobenzonitrile oxide from a tool for heterocyclic synthesis to a sophisticated building block for constructing stereochemically complex molecules. nih.gov

Table 2: Strategies for Enantioselective Control in Nitrile Oxide Cycloadditions

| Strategy | Description | Key Advantage |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the reaction. york.ac.uk | High levels of diastereocontrol are often achievable. york.ac.uk |

| Chiral Reagent | A stoichiometric, chiral version of a reagent is used to introduce stereochemistry. york.ac.uk | Can be effective when catalytic methods are not available. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates a chiral environment. | Highly atom-economical and ideal for large-scale synthesis. |

| Substrate-Controlled Diastereoselection | Pre-existing stereocenters in the substrate direct the formation of new ones. | Useful for complex molecules and intramolecular reactions. nau.edu |

Integration with Photoredox and Electrochemical Catalysis for Sustainable Synthesis

A significant shift towards greener and more sustainable synthetic methods is underway in chemistry. researchgate.net For nitrile oxide chemistry, this involves moving away from harsh chemical oxidants traditionally used for their in-situ generation. Photoredox and electrochemical catalysis are at the forefront of this evolution, offering mild, efficient, and controllable alternatives. sigmaaldrich.com

Photoredox Catalysis: Visible-light photoredox catalysis can generate nitrile oxides from precursors like hydroxyimino acids under exceptionally mild conditions. rsc.org This method utilizes light energy to drive single-electron transfer (SET) processes, avoiding stoichiometric chemical waste. beilstein-journals.org The approach has been shown to have broad functional group compatibility. rsc.org Research has also demonstrated the use of a rhodamine dye as a photocatalyst for the dehalogenation of 2-bromobenzonitrile, a related compound, highlighting the potential of these methods in activating aryl halides. nih.gov

Electrochemical Synthesis: Electrochemistry provides another powerful tool for green synthesis. Anodic oxidation has been developed for the synthesis of isoxazolines, offering short reaction times, minimal waste, and avoidance of toxic or expensive reagents. researchgate.netmdpi.com This methodology is highly controllable and scalable, fulfilling many principles of green chemistry. mdpi.com

The integration of these advanced technologies promises to make the synthesis and application of 2-chlorobenzonitrile oxide more environmentally benign and efficient. acs.orgnih.gov

Table 3: Comparison of Generation Methods for Nitrile Oxides

| Method | Conditions | Advantages | Disadvantages |

| Traditional (e.g., NCS/base) | Stoichiometric chemical oxidants, often harsh conditions | Well-established and widely used | Generates significant chemical waste |

| Photoredox Catalysis | Visible light, photocatalyst, mild temperatures | High functional group tolerance, sustainable energy source rsc.org | Requires specialized photoreactor setups |

| Electrochemical Synthesis | Electric current, no chemical oxidant | Highly controllable, minimal waste, scalable mdpi.com | Requires specific electrochemical equipment |

Bio-inspired and Biocatalytic Approaches

The unique reactivity of nitrile oxides makes them excellent candidates for applications in chemical biology and bio-inspired synthesis. The nitrile oxide/alkyne cycloaddition (NOAC) is recognized as a type of "click chemistry," characterized by high efficiency and the absence of toxic catalysts, which is particularly advantageous for biological systems. maynoothuniversity.iemaynoothuniversity.ie

Future research in this area includes:

Bioconjugation: Using 2-chlorobenzonitrile oxide to label and modify biomolecules such as nucleic acids, peptides, and sugars. Its ability to react selectively with alkynes in a catalyst-free manner makes it a powerful tool for creating complex bio-inspired molecules. maynoothuniversity.ie

Synthesis of Bioactive Molecules: The isoxazole (B147169) core, readily synthesized via nitrile oxide cycloaddition, is a key structural motif in numerous biologically active compounds, including antiviral and anticancer agents. maynoothuniversity.ie Tailoring the substituents on the 2-chlorobenzonitrile oxide and the dipolarophile allows for the synthesis of libraries of potential drug candidates.

Biocatalysis: While still a nascent concept for nitrile oxides, the broader field of biocatalysis is rapidly expanding. Future research may explore the possibility of discovering or engineering enzymes (e.g., "isoxazole synthases") that can catalyze 1,3-dipolar cycloaddition reactions with high stereo- and regioselectivity, offering an ultimately green synthetic route. The existence of nitrile-hydrolyzing enzymes like nitrilase suggests that enzymatic pathways for nitrile functional group manipulation are plausible. nih.gov

Table 4: Bio-inspired Applications of Nitrile Oxide Chemistry

| Application | Description | Significance |

| Bioconjugation ("Click Chemistry") | Covalent ligation to biomolecules (e.g., nucleic acids, polymers) in a catalyst-free manner. maynoothuniversity.ie | Enables the construction of complex biological molecules and materials under biocompatible conditions. |

| Synthesis of Bioactive Isoxazoles | Construction of isoxazole-containing nucleoside analogues and other compounds. maynoothuniversity.ie | High potential for developing novel antiviral and anticancer therapeutics. maynoothuniversity.ie |

| Drug Discovery Platforms | Rapid assembly of isoxazoline and isoxazole libraries for screening. | Accelerates the identification of new lead compounds in pharmaceutical research. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While computational methods like Density Functional Theory (DFT) have provided significant insights into the energetics and pathways of nitrile oxide cycloadditions, experimental validation through real-time observation is a key future direction. mdpi.com

Emerging research will likely focus on:

Transient Species Detection: Developing and applying advanced spectroscopic techniques (e.g., pump-probe spectroscopy, rapid-injection NMR) to directly observe the transient 2-chlorobenzonitrile oxide intermediate and other short-lived species in real-time.

Kinetic Analysis: Performing detailed kinetic studies to experimentally determine reaction rates and activation parameters, which can then be used to validate and refine theoretical models. acs.org

Flow Chemistry Interrogation: Coupling continuous flow reactors with in-line spectroscopic analysis (e.g., IR, Raman, NMR) to monitor reaction progress continuously. This allows for rapid data acquisition and optimization while providing a window into the reaction mechanism under various conditions.

These advanced experimental approaches will move the field beyond static pictures and computational predictions to a dynamic, real-time understanding of the complex reactivity of 2-chlorobenzonitrile oxide.

Table 5: Mechanistic Investigation Tools in Nitrile Oxide Chemistry

| Tool | Type | Information Provided |

| Density Functional Theory (DFT) | Computational | Activation energies, transition state geometries, reaction pathways (concerted vs. stepwise). mdpi.com |

| Kinetic Modeling | Computational/Experimental | Prediction and validation of reaction rates and selectivity. mdpi.com |

| In-situ IR/NMR Spectroscopy | Experimental | Real-time monitoring of reactant consumption and product formation. |

| Transient Absorption Spectroscopy | Experimental (Future) | Direct detection and characterization of short-lived intermediates like the nitrile oxide itself. |

High-Throughput Experimentation and Data-Driven Discovery in Nitrile Oxide Chemistry

The convergence of automation, high-throughput experimentation (HTE), and data science is set to revolutionize chemical discovery. nih.gov Applying these strategies to the chemistry of 2-chlorobenzonitrile oxide can dramatically accelerate the exploration of its synthetic potential.

Future directions include:

Automated Reaction Screening: Utilizing robotic platforms for HTE to rapidly screen hundreds or thousands of reactions in parallel. rsc.org This would allow for the systematic evaluation of a vast array of dipolarophiles, catalysts, solvents, and other reaction parameters to quickly identify optimal conditions or discover novel reactivity.

Data-Driven Hypothesis Generation: Employing machine learning and large language models (LLMs) to analyze vast datasets of chemical reactions from the literature. chemrxiv.org These models can identify hidden patterns, predict the outcomes of unknown reactions, and propose novel substrate combinations for experimental validation via HTE. chemrxiv.orgrsc.org

Discovery of New Transformations: By systematically exploring a wide chemical space, HTE coupled with data analysis can move beyond optimization and lead to the serendipitous discovery of entirely new reaction modes for 2-chlorobenzonitrile oxide that are not predicted by current chemical intuition. arxiv.org

This data-intensive approach will shift the paradigm from slow, hypothesis-driven research to a rapid, iterative cycle of prediction, automated experimentation, and discovery, unlocking the full potential of nitrile oxide chemistry.

Table 6: Hypothetical High-Throughput Workflow for Nitrile Oxide Reaction Discovery

| Step | Action | Technology/Method | Outcome |

| 1. Hypothesis Generation | Predict novel dipolarophile partners and reaction conditions for 2-chlorobenzonitrile oxide. | Large Language Models (LLMs), Cheminformatics. chemrxiv.org | A prioritized list of experiments. |

| 2. Automated Synthesis | Dispense reactants and catalysts into a multi-well plate format. | Liquid handling robotics. nih.gov | Parallel execution of hundreds of unique reactions. |

| 3. Reaction Execution | Heat, stir, and irradiate reaction plates under precisely controlled conditions. | Automated reactor platforms. | Generation of a diverse product library. |

| 4. High-Throughput Analysis | Rapidly analyze the outcome of each reaction for conversion and product formation. | Mass spectrometry, UPLC. | A large, structured dataset of reaction outcomes. |

| 5. Data Analysis & Modeling | Feed experimental data back into machine learning models to refine predictions. | AI/ML algorithms. rsc.org | New, data-driven hypotheses for the next cycle of discovery. |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-chlorobenzonitrile oxide?

- Answer: Two validated methods include:

- Ammoxidation using V₂O₅/Al₂O₃ catalysts : Prepared via wet impregnation, these catalysts enable selective conversion of 2-chlorotoluene to 2-chlorobenzonitrile oxide in a fixed-bed reactor at atmospheric pressure. Characterization via BET-SA, XRD, and NH₃-TPD confirms the formation of AlVO₄, critical for catalytic activity .

- Tandem amination-reduction : Reaction with LiBH₄NMe₂ in THF yields a 70:30 mixture of 2-(dimethylamino)benzylamine and 2-chlorobenzylamine via nucleophilic aromatic substitution and cyano group reduction .

Q. Which analytical techniques are recommended for characterizing 2-chlorobenzonitrile oxide and its derivatives?

- Answer: Key techniques include:

- Catalyst characterization : BET surface area analysis, XRD, and FT-IR to assess crystallinity and active sites (e.g., AlVO₄ formation in V₂O₅/Al₂O₃ catalysts) .

- Product analysis : GC-MS for verifying reaction intermediates (e.g., hydroxylimine residues in forensic studies) and GC-SAW for rapid on-site detection .

- Structural elucidation : NMR and IR spectroscopy for confirming reaction products in tandem amination-reduction pathways .

Q. What safety protocols are critical when handling 2-chlorobenzonitrile oxide?

- Answer:

- Storage : Keep in cool, dry conditions away from strong oxidizers (e.g., HNO₃, Cl₂) and sunlight to prevent decomposition .

- Decomposition hazards : Thermal stress may release CO, NOₓ, and HCl gas; use fume hoods and flame-resistant equipment .

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in decomposition product data for 2-chlorobenzonitrile oxide?

- Answer: Discrepancies exist between reports:

- : Lists CO, CO₂, and NOₓ as decomposition products .

- : Identifies HCl gas under fire conditions .

- Methodological approach : Employ TGA-FTIR or GC-MS under controlled thermal degradation (e.g., 200–300°C) to isolate and identify species. Cross-reference with standards (e.g., HCl detection via ion chromatography) .

Q. What mechanistic factors govern product distribution in tandem amination-reduction reactions?

- Answer: The reaction pathway depends on:

- Reagent selectivity : LiBH₄NMe₂ promotes nucleophilic substitution of Cl with dimethylamino groups (70% yield), while pyrrolidine fails to react, highlighting steric and electronic effects .

- Reduction kinetics : Competitive reduction of the cyano group to benzylamine occurs at slower rates, requiring reflux conditions in THF .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, favoring substitution over side reactions .

Q. How can catalytic efficiency of V₂O₅/Al₂O₃ be optimized for ammoxidation of 2-chlorotoluene?

- Answer: Key optimization strategies include:

- V₂O₅ loading : Higher vanadia content (5–10 wt%) enhances AlVO₄ formation, improving crystallinity and acidity (NH₃-TPD data) .

- Temperature modulation : Operate at 350–400°C to balance conversion rates and catalyst deactivation .

- Feedstock ratios : Adjust NH₃/O₂ ratios to minimize byproducts (e.g., chlorinated hydrocarbons) and maximize nitrile selectivity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.